Levofloxacin is a broad-spectrum, third-generation fluoroquinolone antibiotic used to treat bacterial infections . It is a safe and effective medicine on the World Health Organization’s essential medicines list . It was patented in 1987 and subsequently received FDA approval in 1996 for medical use in the United States . Levofloxacin is a synthetic broad-spectrum antibacterial agent for oral administration .
Levofloxacin Diamine has a molecular formula of C15H17ClFN3O4 . The polymorphism of levofloxacin was intensively studied, nevertheless, the landscape of polymorphs is not fully understood . Herein we reported for the first time the fully solved crystal structure of an anhydrous α form and three newly discovered solvates including n-propanol solvate, ethylene glycol solvate and acetic acid solvate .
Levofloxacin diamine is a derivative of levofloxacin, a widely used fluoroquinolone antibiotic. This compound has gained attention due to its potential therapeutic applications and the need for understanding its impurities and derivatives. Levofloxacin itself is utilized in treating various bacterial infections by inhibiting bacterial DNA gyrase and topoisomerase IV, which are crucial for bacterial replication.
Levofloxacin is synthesized from the parent compound of the fluoroquinolone class, and its derivatives, including levofloxacin diamine, are developed through various chemical modifications. The synthesis of levofloxacin diamine typically involves modifications to the carboxylic acid functionality of levofloxacin.
Levofloxacin diamine falls under the category of synthetic antibiotics, specifically within the fluoroquinolone class. It is characterized by its structural modifications that enhance its antibacterial properties and reduce side effects.
The synthesis of levofloxacin diamine involves several chemical reactions, primarily focusing on the derivatization of levofloxacin's carboxylic acid functionality. Common methods include:
The synthesis typically employs high-performance liquid chromatography (HPLC) for purification and analysis. For example, a study utilized a Shim-pack GIST C18 column for separating impurities from levofloxacin during synthesis, employing a mobile phase composed of acetonitrile and buffer solutions to achieve effective separation and identification of compounds .
Levofloxacin diamine retains the core structure of levofloxacin but includes additional amine groups that modify its chemical properties. The molecular formula can be represented as , indicating the presence of fluorine atoms and nitrogen functionalities.
The structural analysis involves techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), which confirm the presence and arrangement of atoms within the molecule. For instance, NMR spectra reveal distinct signals corresponding to different protons in the molecule, which are critical for understanding its structural features .
Levofloxacin diamine can undergo various chemical reactions that modify its structure or enhance its pharmacological properties. Key reactions include:
The reaction conditions often involve specific temperatures and solvents to facilitate optimal yields. For instance, refluxing conditions with appropriate reagents lead to successful derivatization while maintaining compound integrity .
Levofloxacin diamine exerts its antibacterial effects similarly to levofloxacin by inhibiting bacterial DNA gyrase and topoisomerase IV. This inhibition prevents DNA replication and transcription in bacteria, leading to cell death.
Studies have shown that modifications in the structure can influence the binding affinity to these enzymes, potentially enhancing efficacy against resistant bacterial strains. The quantitative structure-activity relationship (QSAR) models are often employed to predict how changes in chemical structure affect biological activity.
Levofloxacin diamine typically exhibits:
Chemical stability is an essential consideration, as levofloxacin derivatives can undergo hydrolysis or oxidation under certain conditions. Analytical techniques such as HPLC are used to assess stability over time .
Levofloxacin diamine is primarily investigated for its potential as an antibiotic agent against various bacterial infections. Its derivatives may also serve as starting materials for synthesizing more complex pharmaceutical compounds.
In addition to therapeutic applications, research into levofloxacin diamine includes exploring its efficacy against multidrug-resistant bacteria and developing new formulations that enhance bioavailability or reduce side effects.
Through ongoing research and development, levofloxacin diamine continues to be a subject of interest in medicinal chemistry and pharmacology, highlighting the importance of understanding its synthesis, properties, and applications in modern medicine.
Levofloxacin Diamine, systematically named (S)-10-((2-aminoethyl)amino)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid, is a structurally defined derivative of the fluoroquinolone antibiotic levofloxacin. Its CAS Registry Number is 1797510-34-9, and it bears additional synonyms including Levofloxacin Diamine Impurity, Levofloxacin-18, and N,N'-Desethylene-N-Desmethyl Levofloxacin [2] [3] [9]. The molecular configuration retains the chiral (S)-orientation at the C3 position of the oxazine ring, a critical stereochemical feature inherited from the parent levofloxacin that influences its spatial conformation and potential intermolecular interactions.
The molecular formula is C₁₅H₁₆FN₃O₄, with a molecular weight of 321.31 g/mol [2] [9]. Key structural elements include:
Table 1: Key Identifier Data for Levofloxacin Diamine
Property | Value/Descriptor |
---|---|
CAS Number | 1797510-34-9 |
Molecular Formula | C₁₅H₁₆FN₃O₄ |
Molecular Weight | 321.31 g/mol |
IUPAC Name | (S)-10-((2-aminoethyl)amino)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid |
Chiral Center | (S)-configuration at C3 |
Key Synonyms | Levofloxacin Diamine Impurity; Levofloxacin-18; N,N'-Desethylene-N-Desmethyl Levofloxacin |
Structurally, levofloxacin diamine arises from metabolic or synthetic modifications of the parent levofloxacin molecule (C₁₈H₂₀FN₃O₄, MW 361.37 g/mol). The primary distinction lies in the replacement of the 4-methylpiperazine moiety at position 10 with a simpler ethylenediamine group (-NH-CH₂-CH₂-NH₂) [9]. This modification significantly alters physicochemical properties:
Table 2: Structural and Physicochemical Comparison of Levofloxacin and Levofloxacin Diamine
Property | Levofloxacin (Hemihydrate) | Levofloxacin Diamine |
---|---|---|
Molecular Formula | C₁₈H₂₀FN₃O₄·½H₂O | C₁₅H₁₆FN₃O₄ |
Molecular Weight | 370.38 g/mol | 321.31 g/mol |
C10 Substituent | 4-Methylpiperazine | 2-Aminoethylamino |
Aqueous Solubility | High (~25 mg/mL) | Low (Soluble in DMSO) |
pKa Values | Carboxylic acid (~6.0), Piperazine N4 (~8.8) | Carboxylic acid (~6.0), Primary amine (~10.0) |
Solid-State Form | Multiple polymorphs & hydrates [8] | Pale brown solid [2]; Hydrochloride salt known [5] [7] |
Chirality | (S)-configuration at C3 | (S)-configuration at C3 |
Although detailed experimental spectra for levofloxacin diamine are not fully disclosed in the available literature, its structural features allow prediction of key spectroscopic signatures based on related fluoroquinolones and reported data fragments:
¹³C NMR: Characteristic peaks should include the carboxylic acid carbon at ~167-176 ppm; ketone carbon (C7) at ~177 ppm; fluorinated quaternary carbons (C8a, C9) at ~105-110 ppm and ~145-150 ppm (d, JCF); methyl carbon at ~10-15 ppm; ethylenediamine carbons at ~40-45 ppm [9].
Infrared Spectroscopy (IR):Key absorption bands predicted include:
Mass Spectrometry (MS):High-resolution ESI-MS would show the protonated molecule [M+H]⁺ at m/z 322.3 for the free base. Fragmentation patterns would likely involve loss of H₂O (-18 Da), CO₂ (-44 Da from decarboxylation), and cleavage of the ethylenediamine side chain yielding characteristic ions at m/z 275 (loss of NH₂CH₂CH₂NH) and m/z 247 (further loss of CO) [3] [9]. The hydrochloride form would show ions corresponding to [M+H]⁺ at m/z 322.3 and possibly [M-Cl]⁺ species.
Direct single-crystal X-ray diffraction data for levofloxacin diamine remains unreported in the accessed literature. However, inferences can be drawn from its physicochemical behavior and the extensive crystallographic studies of parent levofloxacin:
Solid-State Forms: The free base is described as a pale brown solid [2]. Its hydrochloride salt (C₁₅H₁₆FN₃O₄·HCl) is a light yellow to yellow solid that decomposes above 230°C without melting, suggesting a stable crystalline lattice disrupted by thermal decomposition rather than melting [5] [7]. Storage recommendations (2-8°C) indicate potential hygroscopicity or thermal instability [2] [5].
Predicted Crystal Packing: Given the molecular structure featuring multiple hydrogen bond donors (carboxylic acid O-H, amine N-H) and acceptors (carboxylic acid C=O, ketone C=O, oxazine O, amine N), levofloxacin diamine is expected to form extended hydrogen-bonding networks. Potential motifs include:
Zwitterionic forms involving proton transfer from carboxylic acid to the terminal amine under specific crystallization conditions
Polymorphism and Solvate Potential: Levofloxacin itself exhibits complex polymorphism with multiple anhydrous forms, a hemihydrate, and solvates (e.g., n-propanol, ethylene glycol, acetic acid) [8]. The diamine derivative, with its flexible ethylenediamine side chain and reduced steric bulk compared to the piperazine, likely possesses significant polymorphic and solvatomorphic diversity. Its propensity to form channel-type solvates is plausible, analogous to levofloxacin solvates where solvent molecules occupy voids within the API lattice [8].
Hydrochloride Salt Structure: The hydrochloride salt's higher melting point/decomposition temperature (>230°C) compared to the free base indicates strong ionic interactions (Coulombic forces) and likely involves hydrogen bonding between the protonated amine (+H₃N-CH₂-CH₂-N⁺H₂-HCl or +H₃N-CH₂-CH₂-NH₂·HCl) and the carboxylate or carbonyl oxygens. The zwitterionic potential (carboxylate anion and protonated diamine cation) could stabilize the crystal lattice.
Table 3: Documented Solid-State Properties of Levofloxacin Diamine Forms
Form | Appearance | Stability/Storage | Thermal Behavior | Remarks |
---|---|---|---|---|
Free Base | Pale brown solid [2] | Store at 2-8°C [2] | Not reported | Soluble in DMSO [2] |
Hydrochloride Salt | Light yellow to yellow solid [5] [7] | Store at 2-8°C [5] | Decomposes >230°C [5] [7] | Soluble in water (slight), aqueous base, DMSO (slight) [5] |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7